molecular formula C9H14O2 B2770866 1-(Cyclobutylmethyl)cyclopropanecarboxylic acid CAS No. 1510186-77-2

1-(Cyclobutylmethyl)cyclopropanecarboxylic acid

Cat. No. B2770866
M. Wt: 154.209
InChI Key: CQWSAHIVDKBHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .

Scientific Research Applications

Enzymatic Inhibition

Cyclopropane-containing compounds, such as Cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA), have been studied for their inhibitory effects on apple 1-aminocyclopropane-1-carboxylic acid oxidase. These compounds, due to their structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), can inhibit the production of wound ethylene in tomato fruit discs, demonstrating their potential in regulating ethylene-related physiological processes in plants (Dourtoglou & Koussissi, 2000).

Synthesis Methodologies

1,1-Cyclopropanedimethanol, a derivative closely related to cyclopropane carboxylic acids, has been synthesized from diethyl malonate through a process involving C-hydrocarbylation, showcasing the utility of cyclopropane derivatives in organic synthesis (Qiu Fei, 2009). Moreover, the synthesis of 1-(diethoxyphosphoryl)cyclopropanecarboxylates demonstrates the versatility of cyclopropane-containing compounds in creating complex organic molecules with potential applications in various chemical industries (Krawczyk et al., 2010).

Plant Physiology and Agronomy

The role of 1-aminocyclopropane-1-carboxylic acid (ACC), a compound structurally related to 1-(Cyclobutylmethyl)cyclopropanecarboxylic acid, in plant physiology, particularly in ethylene biosynthesis and signaling, has been extensively studied. ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and is a critical component in ethylene production. Research has explored its role beyond being an ethylene precursor, suggesting its involvement in plant development, cell wall signaling, and response to environmental stresses (Polko & Kieber, 2019). Furthermore, ACC's transport within plants and its conjugation and metabolism have significant implications for agronomic practices, especially in stress mitigation and improving plant resilience (Vanderstraeten & Van Der Straeten, 2017).

Safety And Hazards

The safety data sheet for cyclopropanecarboxylic acid indicates that it is flammable, toxic if swallowed, and causes severe skin burns and eye damage . It may also be corrosive to metals .

properties

IUPAC Name

1-(cyclobutylmethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)9(4-5-9)6-7-2-1-3-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWSAHIVDKBHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)cyclopropanecarboxylic acid

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